N,2,2-trimethyltetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-trimethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine compound characterized by a tetrahydropyran ring substituted with a methyl group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. The resulting Schiff base is then reduced using sodium tetrahydridoborate to yield the desired amine . Another method involves the cyanoethylation of the amine with acrylonitrile, followed by reduction with lithium tetrahydridoaluminate .
Industrial Production Methods: Industrial production of this compound may involve multi-step reactions under controlled conditions. For instance, the reaction of 2,2-dimethyltetrahydropyran with methylamine under hydrogenation conditions using Raney nickel as a catalyst at elevated pressures and temperatures .
Types of Reactions:
Cyanoethylation: Reaction with acrylonitrile to form cyanoethylated products, which can be further reduced.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Sodium tetrahydridoborate: Used for the reduction of Schiff bases.
Lithium tetrahydridoaluminate: Employed in the reduction of cyanoethylated products.
Acrylonitrile: Used in cyanoethylation reactions.
Major Products:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine: Formed through cyanoethylation and subsequent reduction.
Scientific Research Applications
N,2,2-trimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2,2-trimethyltetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing biochemical pathways and enzyme activities . The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine: A derivative formed through cyanoethylation and reduction.
Uniqueness: this compound is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Biological Activity
N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a cyclic amine derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on a comprehensive analysis of available literature.
Chemical Structure and Synthesis
This compound is characterized by its tetrahydropyran ring structure with three methyl groups at the 2-position and an amino group at the 4-position. The molecular formula is C7H15NO with a molecular weight of approximately 129.2 g/mol.
The synthesis typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction to yield the desired amine. This synthetic pathway not only provides access to this compound but also illustrates its versatility as an intermediate in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown moderate antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against human cancer cell lines, notably HeLa cells .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of this compound revealed notable activity against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 30 |
Pseudomonas aeruginosa | 50 |
Salmonella enterica | 40 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on various cancer cell lines. The findings are summarized in the table below:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HeLa (cervical carcinoma) | 44.30 | 5.0 |
NCI-H1975 (lung cancer) | >500 | - |
The selectivity index indicates that this compound may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .
The biological activity of this compound is believed to be mediated through interactions with cellular targets such as enzymes and receptors. The amine group may participate in nucleophilic reactions that alter protein functions or signaling pathways critical for cell survival and proliferation .
Case Studies
-
Anticancer Activity : A case study explored the effects of this compound on HeLa cells. The results indicated significant apoptosis induction at concentrations above 30 µM.
"The compound's ability to induce apoptosis suggests potential therapeutic applications in cervical cancer treatment" .
-
Neuroprotection : Another study focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed a reduction in neuronal cell death when treated with this compound.
"These findings highlight the compound's potential as a candidate for neurodegenerative disease therapies" .
Properties
IUPAC Name |
N,2,2-trimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZSZVXPVMGSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.